4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone family, characterized by a five-membered lactam ring with keto-enol tautomerism. Key structural features include:
- Position 4: A (4-chloroanilino)methylene group, introducing an electron-withdrawing chlorine atom and aromatic amine functionality.
- Position 5: An ethoxy substituent (–OCH₂CH₃), which is electron-donating and may enhance solubility.
- Position 2: A phenyl group contributing steric bulk and aromatic interactions.
Properties
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-24-17-16(12-20-14-10-8-13(19)9-11-14)18(23)22(21-17)15-6-4-3-5-7-15/h3-12,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNDFNXNXOCOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-Chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the pyrazolone class, which is recognized for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 345.81 g/mol. The structure features a pyrazolone core with an ethoxy group and a chloroaniline substituent, which are crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor by binding to the active sites of enzymes, thereby obstructing substrate access and catalytic activity.
- Receptor Modulation : The compound can interact with cellular receptors, influencing signaling pathways that regulate physiological responses.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains in vitro.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects, demonstrating potential in reducing inflammation markers in animal models. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Analgesic Effects
Studies have indicated that this compound exhibits analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It may reduce pain perception through central and peripheral mechanisms.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the antimicrobial efficacy of various pyrazolone derivatives revealed that compounds similar to 4-[(4-chloroanilino)methylene]-5-ethoxy exhibited significant activity against multi-drug resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development. -
Inflammation Model Study :
In a controlled animal study, the administration of this compound resulted in a marked decrease in paw edema compared to a control group. This suggests its effectiveness in modulating inflammatory responses.
Comparison with Similar Compounds
Substituent Effects at Position 5
The ethoxy group at position 5 distinguishes the target compound from analogues with varied substituents:
Key Insight : Ethoxy substituents balance polarity and solubility, whereas –CF₃ groups enhance thermal stability and electronegativity .
Variations at Position 4
The (4-chloroanilino)methylene group is compared to other substituents:
Key Insight: Chlorine in the anilino group improves oxidative stability compared to fluorine or alkyl groups .
Physical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
